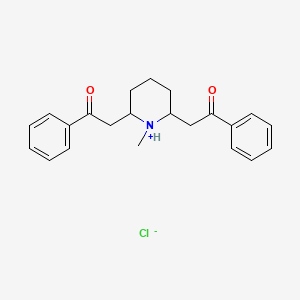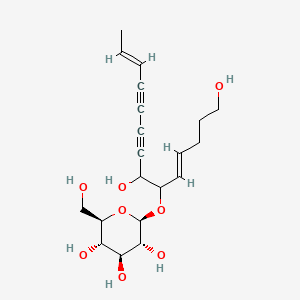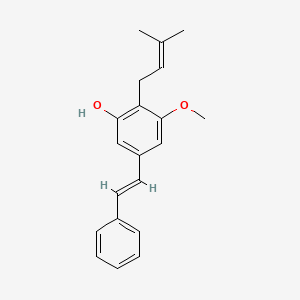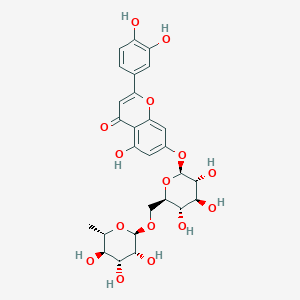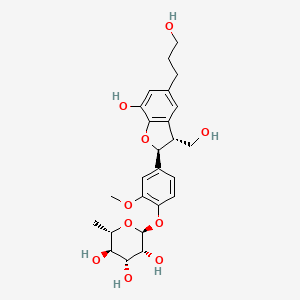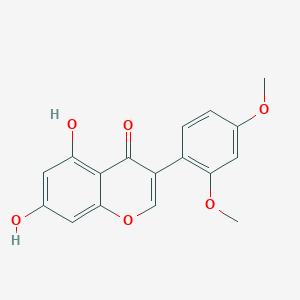
Oxyresveratrol
Übersicht
Beschreibung
Oxyresveratrol is a stilbenoid found in the heartwood of Artocarpus lakoocha and in the traditional drug ‘Puag-Haad’ made from it . It is also the aglycone of mulberroside A, a compound found in Morus alba, the white mulberry . This compound is a potent tyrosinase inhibitor .
Synthesis Analysis
This compound can be easily obtained from plant materials by conventional methods . Several systems for both qualitative and quantitative analysis of this compound contents in plant materials and plant products are available .Molecular Structure Analysis
The structure of this compound (systematic name: 4- [ ( E )-2- (3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol; C 14 H 12 O 4) contains a trans -1,2-diphenylethylene nucleus with two OH groups on each of the aromatic rings .Chemical Reactions Analysis
The unfavorable pharmacokinetic properties of this compound, including low water solubility and poor oral availability and stability, have posed challenges to its development as a useful therapeutic agent .Physical And Chemical Properties Analysis
This compound has a chemical formula of C 14 H 12 O 4 and a molar mass of 244.24 g/mol . It has low water solubility and poor oral availability and stability .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects : Oxyresveratrol shows promise in protecting against neurological disorders, including Alzheimer's disease. It improves learning and memory abilities in Drosophila models expressing human-Tau protein, and its combination with Alkoxylglycerols (AKG) can reduce Tau protein levels, suggesting potential in Alzheimer's treatment (Lakshmi et al., 2021).
Antiviral Properties : this compound derived from Artocarpus lakoocha shows effectiveness against herpes simplex virus (HSV-1) infection in mice, both when orally taken and topically applied. It inhibits viral replication, suggesting potential as an antiviral agent (Chuanasa et al., 2008).
Antioxidant and Hepatoprotective Activities : Studies indicate that this compound can protect hepatocytes against oxidative stress and mitochondrial dysfunction, which is particularly important in conditions like liver injury (Choi et al., 2016).
Anti-inflammatory and Immunomodulatory Effects : this compound demonstrates significant anti-inflammatory properties. For instance, it shows efficacy in reducing the severity of ethanol-induced gastric ulcers by modulating inflammatory cytokines and enzymes (Aziz et al., 2019).
Anti-Cancer Potential : This compound also exhibits activities against cancer, such as inhibiting liver cancer cell proliferation and modulating genes associated with apoptosis and DNA repair (Zhao et al., 2021).
Therapeutic Applications in Metabolic Disorders : this compound's effects on obesity and metabolic disorders have been studied. It has shown potential in ameliorating obesity-associated symptoms, possibly through regulating lipid and glucose homeostasis (Tan et al., 2017).
Delivery Systems for Enhanced Bioavailability : Research also focuses on developing delivery systems to overcome its low water solubility and poor oral availability, which are crucial for its therapeutic application. For example, a self-microemulsifying formulation of this compound has been proposed to improve its efficacy in Alzheimer’s treatment (Sangsen et al., 2018).
Wirkmechanismus
Target of Action
Oxyresveratrol, a natural stilbene, has been found to interact with several targets within the body. One of its primary targets is the enzyme tyrosinase , which plays a crucial role in the process of melanogenesis . It also targets inducible nitric oxide synthase (iNOS) , which catalyzes the conversion of L-arginine to nitric oxide . Furthermore, it has been found to interact with microglia , the principal resident immune cells of the brain .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits the activity of tyrosinase, thereby reducing melanogenesis . It also suppresses the expression of iNOS, thereby altering the M1/M2 polarization by regulating M1/M2 phenotype markers . In the case of microglia, this compound can significantly inhibit the expression of nitric oxide and alter the M1/M2 polarization .
Biochemical Pathways
This compound influences several biochemical pathways. It has been found to alleviate neuroinflammation via the PI3K-Akt pathway . It also promotes autophagy signaling and attenuates amyloid precursor protein (APP) production in primary cortical astrocytes . This is achieved through the AMPK/ULK1/mTOR-mediated autophagy pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include low water solubility and poor oral availability and stability, which have posed challenges to its development as a therapeutic agent . Recent studies have shown that the addition of piperine could enhance some of the pharmacokinetic properties of this compound via both intravenous and oral administration .
Result of Action
The action of this compound results in diverse biological and pharmacological activities. These include the inhibition of tyrosinase and melanogenesis, antioxidant and anti-inflammatory activities, and protective effects against neurological disorders and digestive ailments . It also has the potential to improve cognitive impairments and episodic-like memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that pure water is the most suitable solvent, -40°C is the most suitable temperature, 5.38 is the optimum pH value, and a dark environment is necessary for the stability of this compound . Additionally, the bioavailability of this compound can be improved by co-administration with piperine .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAOJSHSJQANO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030442 | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29700-22-9, 4721-07-7 | |
| Record name | Oxyresveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puag-haad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyresveratrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




